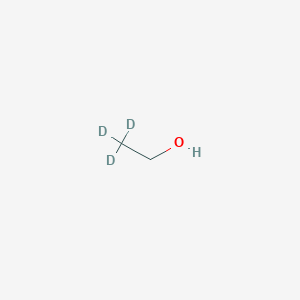

Ethanol-2,2,2-d3

概要

説明

Ethanol-2,2,2-d3 is an isotope-labeled analog of ethanol, wherein methyl protons are replaced by deuterium .

Synthesis Analysis

The synthesis of ethanol, including its isotope-labeled analogs, can be achieved through a process known as retrosynthetic analysis. This involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis . Another approach involves the hydration of ethylene, although this process is limited by the low equilibrium ethylene conversion at elevated temperatures .

Molecular Structure Analysis

The molecular structure of Ethanol-2,2,2-d3 is represented by the linear formula CD3CH2OH .

Chemical Reactions Analysis

Ethanol, including its isotope-labeled analogs, can undergo various chemical reactions. For instance, ethanol can be synthesized from CO2, dimethyl ether (DME), and H2. This reaction can be effectively promoted with a Ru–Co bimetallic catalyst using LiI as a promoter .

Physical And Chemical Properties Analysis

Ethanol-2,2,2-d3 has a molecular weight of 49.09 and a linear formula of CD3CH2OH. It is a liquid with a refractive index of n20/D 1.3611 (lit.), a boiling point of 78°C (lit.), and a density of 0.835 g/mL at 25°C (lit.) .

科学的研究の応用

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ethanol-2,2,2-d3: is commonly used as a deuterated solvent in NMR spectroscopy. This technique allows for the elucidation of molecular structure and dynamics. The deuterium atoms in the solvent help to reduce background noise and enhance the resolution of NMR signals from the sample being studied .

Isotopic Labeling Studies

Deuterated compounds like Ethanol-2,2,2-d3 are used to create isotopically labeled molecules that serve as probes in studies such as reaction mechanism elucidation, metabolic pathway analysis, and drug interaction investigations .

Vibrational Spectroscopy

In vibrational spectroscopy studies, including infrared (IR) and Raman spectroscopy, Ethanol-2,2,2-d3 can be used to measure vibrational spectra with reduced interference from hydrogen bonding effects .

Quantum Chemistry Simulations

Deuterated solvents are valuable in quantum chemistry simulations due to their 100% deuterium contentEthanol-2,2,2-d3 can be used in computational models to simulate chemical reactions and predict molecular properties .

Electron Spin Resonance (ESR) Studies

Ethanol-2,2,2-d3: can be utilized in ESR studies to investigate the electronic structures of radical species and transition metal complexes .

Advanced Polymer Research

Deuterated compounds are applied in the synthesis of advanced polymers. These polymers have applications ranging from optical fibers to materials used in reactorsEthanol-2,2,2-d3 can be incorporated into these polymers to track reaction progress and optimize properties .

作用機序

Target of Action

Ethanol-2,2,2-d3, an isotope-labeled analog of ethanol, primarily targets several neurotransmitter systems in the brain. It interacts with gamma-aminobutyric acid (GABA), glycine, and N-methyl-D-aspartate (NMDA) receptors . The sedative effects of ethanol are mediated through binding to GABA and glycine receptors, while it inhibits NMDA receptor functioning .

Mode of Action

The interaction of Ethanol-2,2,2-d3 with its targets leads to several changes. It enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedative effects . It also inhibits the excitatory effects of NMDA receptors, contributing to its anesthetic properties . The compound’s interaction with these receptors modulates their effects, altering neuronal activity .

Biochemical Pathways

Ethanol-2,2,2-d3 affects various biochemical pathways. It is metabolized primarily by alcohol dehydrogenase (ADH) to acetaldehyde, a highly toxic and carcinogenic compound . This metabolism also leads to an excess of NADH, which has significant biochemical implications, such as enhanced lipogenesis and decreased gluconeogenesis . Ethanol is also oxidized to acetaldehyde in the endoplasmic reticulum by the inducible cytochrome P450 system, especially the subtype CYP2E1 .

Pharmacokinetics

The pharmacokinetics of Ethanol-2,2,2-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its metabolism, as mentioned earlier, primarily occurs in the liver, where it is converted to acetaldehyde by ADH and further to acetic acid by acetaldehyde dehydrogenases . The compound is then excreted from the body.

Result of Action

The action of Ethanol-2,2,2-d3 at the molecular and cellular levels results in various effects. Its interaction with neurotransmitter systems alters neuronal activity, leading to its sedative and anesthetic effects . The metabolism of the compound also leads to the production of acetaldehyde, a toxic compound that can cause cellular damage .

Action Environment

The action, efficacy, and stability of Ethanol-2,2,2-d3 can be influenced by various environmental factors. For instance, the presence of other substances, such as medications or other drugs, can affect its metabolism and hence its effects . Genetic factors, such as polymorphisms in the genes encoding for its metabolic enzymes, can also influence its action .

Safety and Hazards

将来の方向性

The production of bioethanol, including isotope-labeled analogs like Ethanol-2,2,2-d3, is of great importance due to its potential as a renewable energy source. The second-generation ethanol (2GE) is currently still in development stages, looking for different alternatives according to each region under study .

特性

IUPAC Name |

2,2,2-trideuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334030 | |

| Record name | Ethanol-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trideuterioethanol | |

CAS RN |

1759-87-1 | |

| Record name | Ethanol-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1759-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

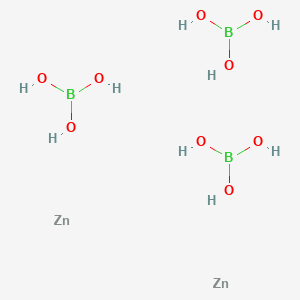

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

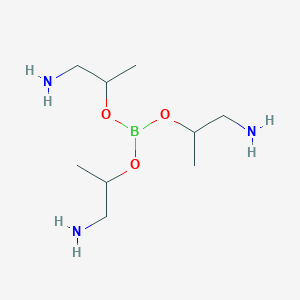

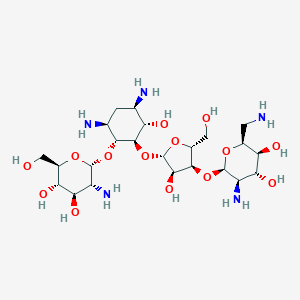

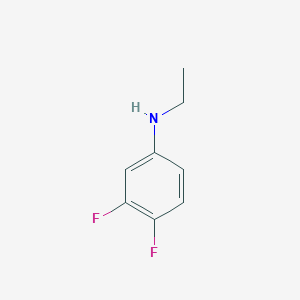

Feasible Synthetic Routes

Q & A

Q1: What insights did deuterium labeling of ethanol provide about its behavior within Dianin's compound clathrates?

A1: Utilizing Ethanol-2,2,2-d3, alongside other deuterated ethanol isotopologues, enabled researchers to employ deuteron nuclear magnetic resonance (2H-NMR) spectroscopy to probe the molecule's orientation and dynamics within the clathrate cages []. This technique revealed that at temperatures below 25K, the Ethanol-2,2,2-d3 molecules become significantly immobile, allowing for the determination of the bond directions of the deuterium atoms []. This immobility was crucial for determining the orientation of the ethanol molecules within the Dianin's compound cages [].

Q2: How does the dynamic behavior of Ethanol-2,2,2-d3 change within the clathrate as temperature increases?

A2: The research indicated that as temperature rises above 25K, Ethanol-2,2,2-d3 molecules exhibit increasingly complex dynamics within the clathrate cages []. This dynamic behavior was elucidated through line shape analyses and deuteron two-dimensional exchange spectroscopy []. Although specific details of the dynamic processes were not provided in the abstract, this finding highlights the sensitivity of guest molecule behavior to temperature changes within these clathrate systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)